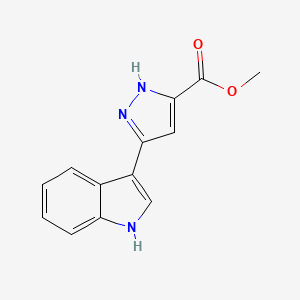

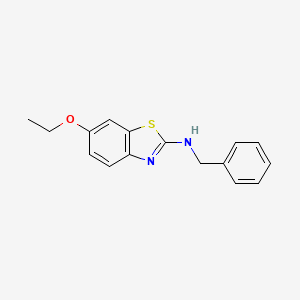

![molecular formula C12H11N3 B2526713 N~3~-[(1E)-phenylmethylene]pyridine-2,3-diamine CAS No. 848142-03-0](/img/structure/B2526713.png)

N~3~-[(1E)-phenylmethylene]pyridine-2,3-diamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N3-[(1E)-phenylmethylene]pyridine-2,3-diamine is a chemical compound with the molecular formula C12H11N3 . It has a molecular weight of 197.241.

Synthesis Analysis

The synthesis of pyridine derivatives like N3-[(1E)-phenylmethylene]pyridine-2,3-diamine can involve the addition of Grignard reagents to pyridine N-oxides in THF at room temperature . Subsequent treatment with acetic anhydride at 120°C affords 2-substituted pyridines in good yields .Molecular Structure Analysis

The molecular structure of N3-[(1E)-phenylmethylene]pyridine-2,3-diamine is derived from its molecular formula, C12H11N3 .Chemical Reactions Analysis

Pyridine derivatives can participate in a variety of chemical reactions. For instance, they can be involved in the Knoevenagel Condensation, where an enol intermediate is formed initially. This enol reacts with the aldehyde, and the resulting aldol undergoes subsequent base-induced elimination .Physical And Chemical Properties Analysis

The physical and chemical properties of N3-[(1E)-phenylmethylene]pyridine-2,3-diamine include its molecular formula, C12H11N3, and its molecular weight, 197.241 .科学的研究の応用

Medicinal Chemistry and Drug Development

Pyridine derivatives play a crucial role in drug discovery due to their prevalence in FDA-approved drugs. The compound’s structural core, with its pyridine ring, offers opportunities for designing novel pharmaceutical agents. Researchers explore its potential as a scaffold for developing kinase inhibitors, antiviral drugs, and other therapeutics .

PLK4 Inhibition for Cancer Treatment

Serine/threonine protein kinase PLK4 regulates centriole duplication, essential for genome integrity. Overexpression of PLK4 occurs in various cancers, making it an attractive anticancer target. Recent studies have identified aminopyrimidine-based compounds as potent PLK4 inhibitors. Compound 8h, with an aminopyrimidine core, exhibits high PLK4 inhibitory activity and antiproliferative effects against breast cancer cells .

Anti-Inflammatory Properties

Certain pyridine-containing compounds demonstrate anti-inflammatory activity. For instance, compounds bearing a C-3-pyridine-3-yl moiety exhibit good anti-inflammatory efficiency in animal models .

Selective COX-2 Inhibition

Researchers have designed novel 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amines as potential COX-2 inhibitors. These compounds aim to reduce adverse effects associated with COX-2 inhibition, positioning them in medicinal chemistry for anti-inflammatory drug development .

Synthesis of Thieno[2,3-d]pyrimidin-4-amine Derivatives

N-pyridine-substituted 2-chloro-thieno[2,3-d]pyrimidin-4-amine derivatives have been synthesized. These compounds hold promise for various applications, including antimicrobial activity .

Catalysis and Organic Synthesis

Pyridine derivatives often serve as ligands for transition metals and catalysts in organic reactions. Their electron-poor nature and nitrogen coordination power make them valuable in sustainable C–H functionalization chemistry .

作用機序

Target of Action

Similar compounds have been found to interact with proteins such as beta-secretase 1 and mitogen-activated protein kinase 14 . These proteins play crucial roles in various biological processes, including signal transduction and enzyme regulation .

Mode of Action

It is known that similar compounds can act as mild lewis bases, activating certain kinds of lewis acidic parts of molecules, thereby increasing the reactivity of its nucleophilic part towards various reactions with electrophiles .

Biochemical Pathways

Related compounds have been associated with the regulation of centriole duplication, a process significant for maintaining genome integrity .

Pharmacokinetics

Similar compounds have shown good plasma stability and liver microsomal stability, indicating potential for good bioavailability .

Result of Action

Related compounds have demonstrated moderate antimicrobial activity, and some have exhibited good antibacterial and antifungal activity .

Action Environment

It is known that factors such as ph, temperature, and the presence of other molecules can influence the action of similar compounds .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

3-(benzylideneamino)pyridin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3/c13-12-11(7-4-8-14-12)15-9-10-5-2-1-3-6-10/h1-9H,(H2,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KALDJMVBXSDADO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=NC2=C(N=CC=C2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

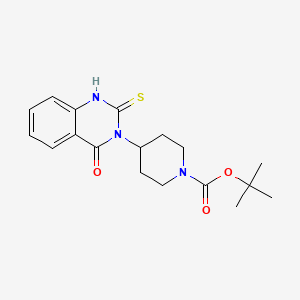

![5-Chloro-6-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-3-carboxylic acid](/img/structure/B2526634.png)

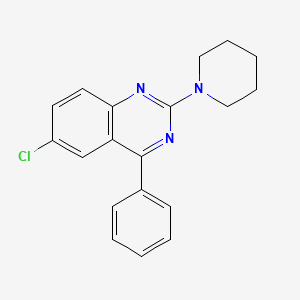

![2-cyano-3-{2,5-dimethyl-1-[(oxolan-2-yl)methyl]-1H-pyrrol-3-yl}-N-[1-(1H-1,2,3,4-tetrazol-5-yl)cyclopropyl]prop-2-enamide](/img/structure/B2526637.png)

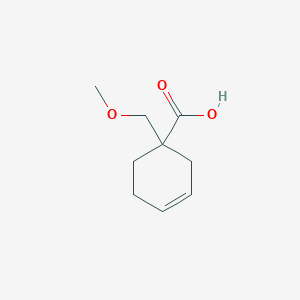

![tert-butyl N-[3-(hydrazinecarbonyl)cyclobutyl]carbamate](/img/structure/B2526639.png)

![N1-(3-chloro-2-methylphenyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2526643.png)

![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)propane-2-sulfonamide](/img/structure/B2526646.png)

![N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2526650.png)

![Exo-3-amino-9-boc-9-azabicyclo[3.3.1]nonane](/img/structure/B2526652.png)

![(3S)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-5-(methylsulfanyl)pentanoic acid](/img/no-structure.png)